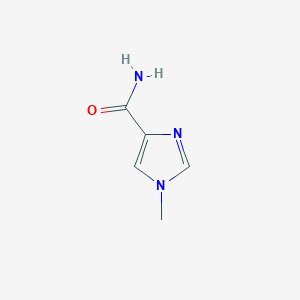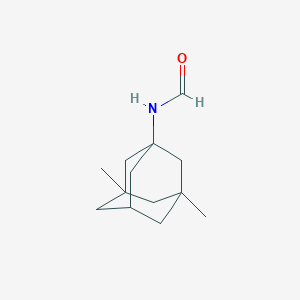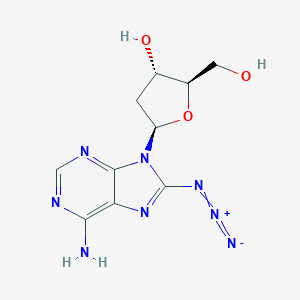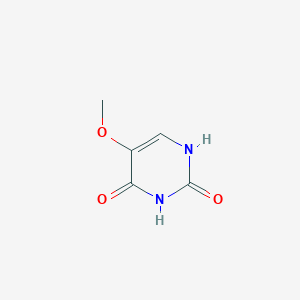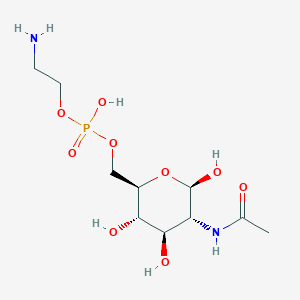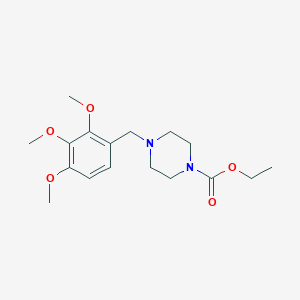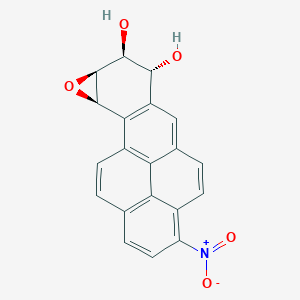
trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene (DEN) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. DEN is a potent mutagen and carcinogen, and exposure to this compound has been linked to an increased risk of cancer development. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of DEN in scientific research.
Mecanismo De Acción
The mechanism of action of trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is complex and involves multiple steps. Upon exposure, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates, including the highly reactive epoxide intermediate. This intermediate can then react with DNA to form covalent adducts, which can lead to DNA damage and mutations. Additionally, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene can generate ROS, which can further contribute to DNA damage and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Exposure to trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been shown to have a number of biochemical and physiological effects, including DNA damage, increased ROS production, and altered gene expression. In animal models, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene exposure has been linked to the development of liver cancer, lung cancer, and other types of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene in scientific research is its well-characterized mechanism of action and ability to induce DNA damage and mutations. Additionally, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is relatively inexpensive and easy to synthesize. However, there are also limitations to using trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene, including its potential toxicity and the need for appropriate safety precautions when handling this compound.
Direcciones Futuras
There are a number of potential future directions for research involving trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene, including the development of new methods for synthesizing this compound, the identification of new biomarkers for trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene exposure and toxicity, and the investigation of potential therapeutic applications for trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene in cancer treatment. Additionally, further research is needed to better understand the mechanisms of trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene-induced mutagenesis and carcinogenesis, as well as the potential health effects of exposure to this compound in humans.
Métodos De Síntesis
Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene can be synthesized through a number of different methods, including chemical synthesis and microbial transformation. One commonly used method involves the oxidation of benzo(a)pyrene, which results in the formation of the epoxide intermediate. This intermediate can then be further modified through reduction and nitration to yield trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene.
Aplicaciones Científicas De Investigación
Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been widely used in scientific research as a model compound for studying the mechanisms of mutagenesis and carcinogenesis. Specifically, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been used to investigate the role of reactive oxygen species (ROS) in DNA damage and repair, as well as the effects of DNA adducts on gene expression and cell signaling pathways.
Propiedades
Número CAS |
149559-16-0 |
|---|---|
Nombre del producto |
trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene |
Fórmula molecular |
C20H13NO5 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
(3R,5S,6S,7R)-14-nitro-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13,15,17(21),18-octaene-6,7-diol |
InChI |
InChI=1S/C20H13NO5/c22-17-12-7-9-2-4-10-13(21(24)25)6-3-8-1-5-11(15(9)14(8)10)16(12)19-20(26-19)18(17)23/h1-7,17-20,22-23H/t17-,18+,19-,20+/m1/s1 |
Clave InChI |
IRRRBEKHSFTNCO-WCIQWLHISA-N |
SMILES isomérico |
C1=CC2=C3C(=CC4=C2[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-] |
SMILES |
C1=CC2=C3C(=CC4=C2C5C(O5)C(C4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C3C(=CC4=C2C5C(O5)C(C4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-] |
Sinónimos |
3-nitrobenzo(a)pyrene-7,8-diol-9,10-epoxide 3-nitrobenzo(a)pyrene-trans-7,8-diol-anti-9,10-epoxide NBPDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



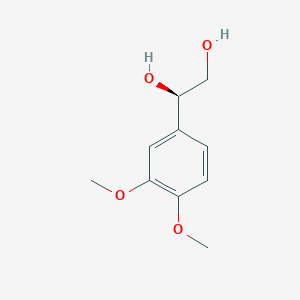
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
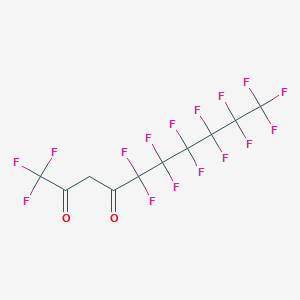

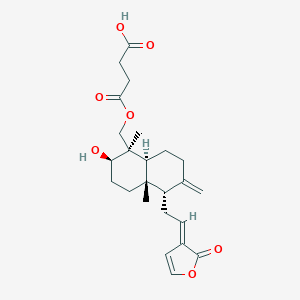
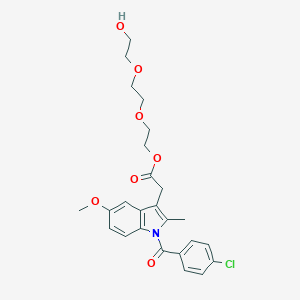
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)
